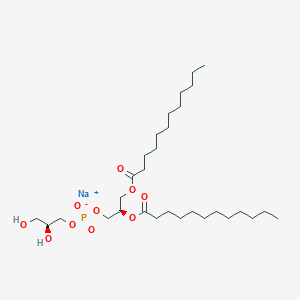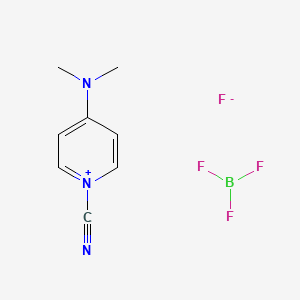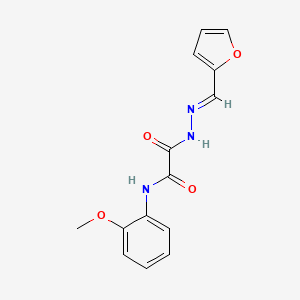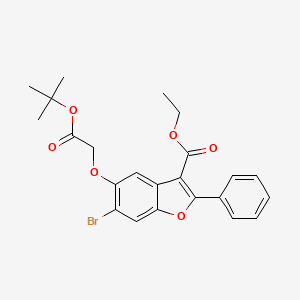
4-(5-Chloro-2-methoxyphenyl)-2-methylthiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Cloro-2-metoxifenil)-2-metiltiazol es un compuesto orgánico que pertenece a la familia de los tiazoles. Los tiazoles son compuestos heterocíclicos que contienen átomos de azufre y nitrógeno en su estructura cíclica. Este compuesto en particular se caracteriza por la presencia de un grupo cloro y un grupo metoxilo unidos a un anillo fenilo, que está conectado a un anillo tiazol con una sustitución de metilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-(5-Cloro-2-metoxifenil)-2-metiltiazol típicamente implica la reacción de 5-cloro-2-metoxibenzaldehído con tioamida en condiciones ácidas. La reacción procede a través de un proceso de ciclación, formando el anillo de tiazol. El esquema de reacción general es el siguiente:
Materiales de partida: 5-cloro-2-metoxibenzaldehído y tioamida.
Condiciones de reacción: Medio ácido, típicamente utilizando ácido clorhídrico o ácido sulfúrico como catalizador.
Procedimiento: Los materiales de partida se mezclan y se calientan a reflujo, lo que lleva a la formación del anillo de tiazol.
Métodos de producción industrial
La producción industrial de 4-(5-Cloro-2-metoxifenil)-2-metiltiazol puede implicar rutas sintéticas similares, pero a mayor escala. El proceso está optimizado para obtener mayores rendimientos y pureza, a menudo con reactores de flujo continuo y técnicas de purificación avanzadas como la cristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
4-(5-Cloro-2-metoxifenil)-2-metiltiazol experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno, lo que lleva a la formación de sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio, convirtiendo el compuesto en su derivado de tiazolidina correspondiente.
Sustitución: El grupo cloro se puede sustituir con otros nucleófilos como aminas o tioles en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio, peróxido de hidrógeno.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio.
Sustitución: Aminas, tioles, en condiciones básicas o ácidas.
Principales productos formados
Oxidación: Sulfóxidos, sulfonas.
Reducción: Derivados de tiazolidina.
Sustitución: Tiazoles sustituidos con amino o tiol.
Aplicaciones Científicas De Investigación
4-(5-Cloro-2-metoxifenil)-2-metiltiazol tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas, incluyendo fármacos y agroquímicos.
Biología: Investigado por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado como un posible agente terapéutico debido a su estructura química única y sus actividades biológicas.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 4-(5-Cloro-2-metoxifenil)-2-metiltiazol implica su interacción con objetivos moleculares y vías específicas. El compuesto puede ejercer sus efectos mediante:
Unión a enzimas: Inhibiendo o activando enzimas específicas implicadas en las vías metabólicas.
Interacción con receptores: Modulando la actividad de los receptores, lo que lleva a cambios en la señalización celular.
Interrupción de los procesos celulares: Afecta procesos como la replicación del ADN, la síntesis de proteínas o la división celular.
Comparación Con Compuestos Similares
4-(5-Cloro-2-metoxifenil)-2-metiltiazol se puede comparar con otros compuestos similares, como:
4-(5-Fluoro-2-metoxifenil)-2-metiltiazol: Estructura similar pero con un grupo flúor en lugar de un grupo cloro, lo que lleva a diferentes propiedades químicas y biológicas.
4-(2-Metoxifenil)-2-metiltiazol: Carece de la sustitución de cloro, lo que resulta en diferente reactividad y aplicaciones.
4-(5-Bromo-2-metoxifenil)-2-metiltiazol: Contiene un grupo bromo, que puede mejorar ciertas actividades biológicas.
La singularidad de 4-(5-Cloro-2-metoxifenil)-2-metiltiazol radica en su patrón de sustitución específico, que confiere reactividad química distinta y potenciales actividades biológicas.
Propiedades
Fórmula molecular |
C11H10ClNOS |
|---|---|
Peso molecular |
239.72 g/mol |
Nombre IUPAC |
4-(5-chloro-2-methoxyphenyl)-2-methyl-1,3-thiazole |
InChI |
InChI=1S/C11H10ClNOS/c1-7-13-10(6-15-7)9-5-8(12)3-4-11(9)14-2/h3-6H,1-2H3 |
Clave InChI |
UPOOWEDIVAZITF-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CS1)C2=C(C=CC(=C2)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 7-([1,1'-biphenyl]-4-carbonyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B12044297.png)

![3-(4-methoxyphenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12044308.png)


![N-(3-chloro-2-methylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12044338.png)



![3-[(4-iodophenoxy)methyl]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide](/img/structure/B12044363.png)
![7-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-tert-butyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B12044383.png)
![2-amino-4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B12044384.png)
![4-((E)-{[(3-Chloro-2-methylanilino)(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl (2E)-3-phenyl-2-propenoate](/img/structure/B12044386.png)
